N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O3S3/c1-26(14-5-3-2-4-6-14)32(28,29)15-9-7-13(8-10-15)20(27)25-21-24-17(12-30-21)16-11-18(22)31-19(16)23/h2-12H,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUNSASGOJXTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 2,5-dichlorothiophene with appropriate thioamide precursors under acidic or basic conditions.
Coupling with Benzamide: The thiazole intermediate is then coupled with 4-[methyl(phenyl)sulfamoyl]benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. Triazole-Thione Derivatives (Compounds [7–9])
These compounds, synthesized via cyclization of hydrazinecarbothioamides, share a sulfonylphenyl-triazole-thione scaffold. Key differences include:
- Core Heterocycle : The target compound contains a thiazole ring, whereas triazole derivatives ([7–9]) feature a 1,2,4-triazole ring.
- Substituents : The dichlorothiophene group in the target compound contrasts with the 2,4-difluorophenyl substituent in triazole derivatives.
- Tautomerism : Triazole-thiones ([7–9]) exist in thione tautomeric forms, confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹) and NMR data, whereas the thiazole-based target lacks such tautomerism .
2.1.2. (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl Benzamide Derivatives These analogs incorporate a thiazolidinone ring conjugated to a benzamide. Structural distinctions include:
- Heterocyclic System: The target uses a thiazole, while these derivatives employ a thiazolidinone with a dioxo group.
- Synthetic Route: Thiazolidinones are synthesized via carbodiimide-mediated coupling, differing from the nucleophilic substitution steps used for thiazole/triazole systems .
Spectral and Physicochemical Properties
- IR Spectroscopy: Target Compound: Expected C=S (thioamide) and sulfonamide S=O stretches (~1350–1150 cm⁻¹). Triazole-Thiones ([7–9]): Absence of C=O (1663–1682 cm⁻¹ in precursors) confirms cyclization to triazoles . Thiazolidinone-Benzamides: Strong C=O stretches from dioxothiazolidinone (~1700 cm⁻¹) .
- Sulfamoyl benzamide groups may confer acidic protons (pKa ~8–10), influencing solubility in physiological conditions.
Research Implications and Limitations
However, the absence of direct pharmacological data necessitates further studies. Key limitations include:
- Lack of comparative bioactivity data for dichlorothiophene-thiazole systems.
- Limited synthetic details for the target compound, requiring validation of hypothesized routes.
Biological Activity
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. The compound features a thiazole ring and a dichlorothiophene moiety, which contribute to its diverse chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C18H10Cl2N2OS2. Its structure includes:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Dichlorothiophene moiety : A thiophene ring with two chlorine substitutions.
- Benzamide group : An aromatic amide that can influence the compound's biological properties.
Research indicates that compounds similar to this compound may interact with various biochemical pathways. Notably:
- Cyclin-dependent kinase (CDK) inhibition : The compound may inhibit CDK2, leading to alterations in cell cycle regulation and potentially inducing cell cycle arrest.
- Antimicrobial activity : Thiazole derivatives have shown significant antibacterial and antifungal properties against pathogens like Escherichia coli and Staphylococcus aureus .
Biological Activity Overview
The biological activities associated with this compound include:
Case Studies
- Antimicrobial Evaluation : A study evaluated the compound's efficacy against various microbial strains using the cup plate method. Results indicated strong antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in infectious diseases .
- Cell Cycle Studies : Research focusing on the impact of similar thiazole derivatives on cell cycle regulation revealed that these compounds could induce G1/S phase arrest in cancer cell lines. This suggests a potential application in cancer therapy by targeting cell proliferation pathways.
- Synthesis and Characterization : The synthesis of this compound involves multi-step reactions that yield high-purity products characterized by spectroscopic methods such as NMR and IR spectroscopy. These methods confirm the formation of the desired thiazole and benzamide linkages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
